2-Methyl-1-(2-methylidenebut-3-en-1-yl)cyclohexan-1-ol
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Overview
Description
2-Methyl-1-(2-methylidenebut-3-en-1-yl)cyclohexan-1-ol: is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a 2-methylidenebut-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylidenebut-3-en-1-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:
Cyclohexanone Alkylation: Cyclohexanone is reacted with 2-methylidenebut-3-en-1-yl bromide in the presence of a base such as potassium carbonate to form the corresponding alkylated cyclohexanone.
Reduction: The alkylated cyclohexanone is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-methylidenebut-3-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) with palladium catalyst
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Secondary alcohols, Hydrocarbons
Substitution: Alkyl halides, Other substituted cyclohexanols
Scientific Research Applications
2-Methyl-1-(2-methylidenebut-3-en-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methylidenebut-3-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-butene
- 3-Methylbut-2-en-1-ol
- 2-Methyl-1,3-butadiene (Isoprene)
- (2-Methyl-1-methylenepropyl)benzene
Uniqueness
2-Methyl-1-(2-methylidenebut-3-en-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
648907-22-6 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-methyl-1-(2-methylidenebut-3-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H20O/c1-4-10(2)9-12(13)8-6-5-7-11(12)3/h4,11,13H,1-2,5-9H2,3H3 |
InChI Key |
TVSNCCQOYLWRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CC(=C)C=C)O |
Origin of Product |
United States |
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